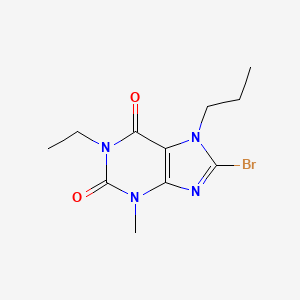
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, also known as BW-245C, is a purine derivative that has been extensively studied for its potential application in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves the inhibition of cyclic nucleotide phosphodiesterases (PDEs). By inhibiting PDEs, this compound can increase intracellular levels of cyclic nucleotides such as cAMP and cGMP, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has been found to exhibit a wide range of biochemical and physiological effects, including:
- Increased intracellular levels of cyclic nucleotides such as cAMP and cGMP
- Vasodilation
- Inhibition of platelet aggregation
- Inhibition of smooth muscle contraction
- Anti-inflammatory effects
- Antioxidant effects
- Neuroprotective effects
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its potent inhibitory effects on cyclic nucleotide phosphodiesterases (PDEs). This makes it a valuable tool for studying various biological processes that are regulated by cyclic nucleotides. However, one limitation of using this compound is that it may exhibit off-target effects, leading to potential confounding results.
Future Directions
There are several future directions for research on 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, including:
- Further studies on the mechanism of action of this compound, particularly with regard to its effects on specific PDE isoforms
- Investigation of the potential therapeutic applications of this compound, particularly in the treatment of cardiovascular and neurological disorders
- Development of more selective PDE inhibitors based on the structure of 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Studies on the potential off-target effects of this compound, and the development of strategies to minimize these effects in lab experiments.
Scientific Research Applications
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has been extensively used in scientific research as a tool to study various biological processes. This compound has been found to exhibit potent inhibitory effects on cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that play a key role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can increase intracellular levels of cyclic nucleotides, leading to a wide range of biochemical and physiological effects.
properties
IUPAC Name |
8-bromo-1-ethyl-3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c1-4-6-16-7-8(13-10(16)12)14(3)11(18)15(5-2)9(7)17/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGORECHRASCFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3400695.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400703.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400714.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400721.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400727.png)
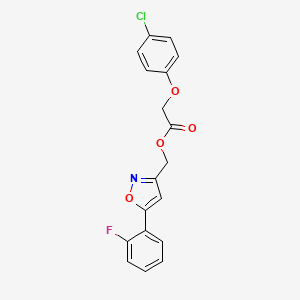
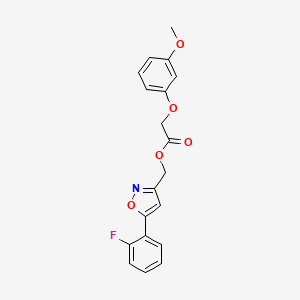
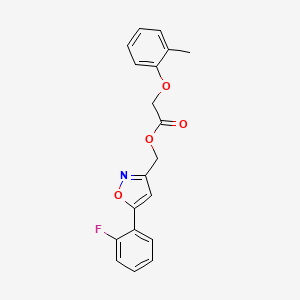
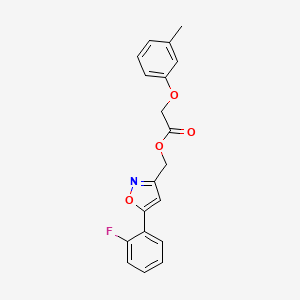
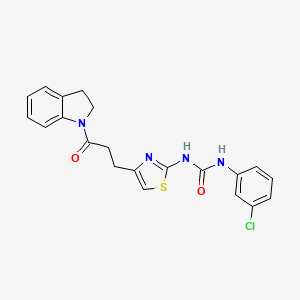


![N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3400780.png)
![N-(3-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400781.png)